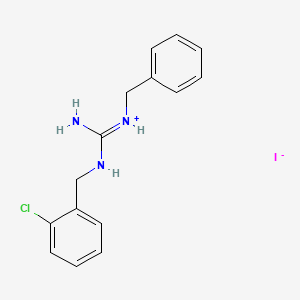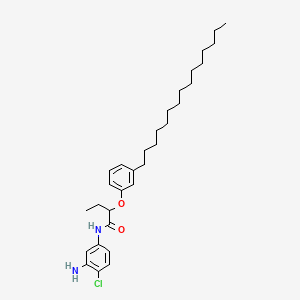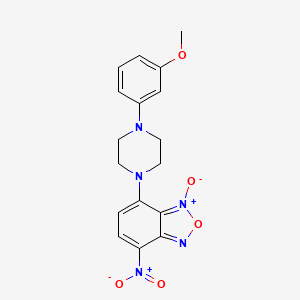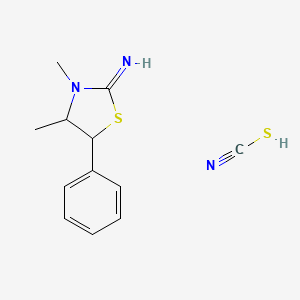
Thiadrine thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiadrine thiocyanate is an organic compound containing the functional group RSCNThis compound is part of the broader class of organic thiocyanates, which are known for their versatility in synthetic chemistry and their role as intermediates in the production of valuable sulfur-containing compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of thiadrine thiocyanate typically involves the reaction of alkyl halides with alkali thiocyanates in aqueous media. For example, isopropyl thiocyanate can be synthesized by treating isopropyl bromide with sodium thiocyanate in boiling ethanol . Another method involves the reaction of sulfenyl thiosulfates with alkali metal cyanides to produce thiocyanates . Additionally, aryl thiocyanates can be synthesized using the Sandmeyer reaction, which combines copper (I) thiocyanate with diazonium salts .
Industrial Production Methods
Industrial production of this compound often employs large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Thiadrine thiocyanate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to thiols.
Substitution: Nucleophilic substitution reactions can replace the thiocyanate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides, while nucleophilic substitution can produce a variety of substituted thiocyanates .
Applications De Recherche Scientifique
Thiadrine thiocyanate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of thiadrine thiocyanate involves its interaction with molecular targets and pathways within biological systems. For instance, this compound derivatives can inhibit specific enzymes or disrupt cellular processes, leading to their antibacterial or anticancer effects . The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiadrine thiocyanate can be compared with other sulfur-containing compounds such as:
Thiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Isothiocyanates: These compounds are isomers of thiocyanates and have similar chemical properties but different reactivity and applications.
Uniqueness
This compound stands out due to its unique combination of chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in both research and industry .
Propriétés
Numéro CAS |
24702-95-2 |
|---|---|
Formule moléculaire |
C12H15N3S2 |
Poids moléculaire |
265.4 g/mol |
Nom IUPAC |
3,4-dimethyl-5-phenyl-1,3-thiazolidin-2-imine;thiocyanic acid |
InChI |
InChI=1S/C11H14N2S.CHNS/c1-8-10(14-11(12)13(8)2)9-6-4-3-5-7-9;2-1-3/h3-8,10,12H,1-2H3;3H |
Clé InChI |
WNDFVBQJYJRMQO-UHFFFAOYSA-N |
SMILES canonique |
CC1C(SC(=N)N1C)C2=CC=CC=C2.C(#N)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





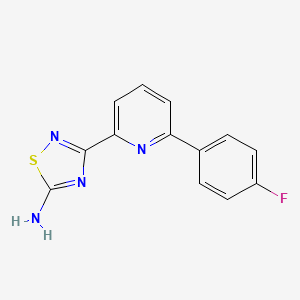
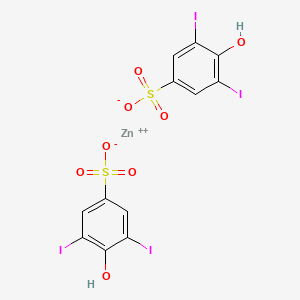
![Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-2-methyl-(9ci)](/img/structure/B13757040.png)
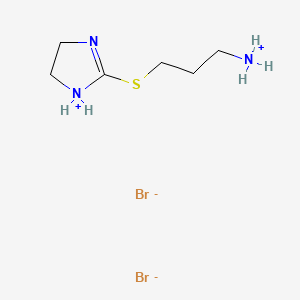


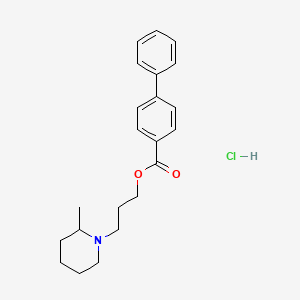
![N-(3,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)acetamide](/img/structure/B13757063.png)
